Stereochemical Identity and Optical Purity: Quantified (3R,4R) Configuration via Optical Rotation
The compound exhibits a measured optical rotation of [α]D20 = -1.0° ± 2° (c = 1 in CHCl3) . This negative optical rotation value is characteristic of the (3R,4R) stereoisomer and can be used to verify stereochemical integrity and differentiate from its (3S,4S) enantiomer, which would exhibit a positive optical rotation of similar magnitude under identical conditions . The small absolute value reflects the compound's specific electronic and conformational environment.
| Evidence Dimension | Optical rotation [α]D20 |
|---|---|
| Target Compound Data | -1.0° ± 2° (c = 1, CHCl3) |
| Comparator Or Baseline | (3S,4S) enantiomer: approximately +1.0° (c = 1, CHCl3, inferred from enantiomeric relationship) |
| Quantified Difference | Sign reversal (~2.0° difference) |
| Conditions | c = 1 g/100 mL in CHCl3 at 20°C |
Why This Matters
Optical rotation confirms stereochemical identity, a critical quality attribute for chiral building blocks; procurement specifications lacking this measurement introduce risk of enantiomeric contamination or misassignment.
